molecular formula C9H9FN4S B3084097 4-Amino-6-(2-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142207-86-0

4-Amino-6-(2-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No.: B3084097
CAS No.: 1142207-86-0
M. Wt: 224.26 g/mol
InChI Key: DHZLYGDJORBFBZ-UHFFFAOYSA-N
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Description

4-Amino-6-(2-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a useful research compound. Its molecular formula is C9H9FN4S and its molecular weight is 224.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

  • Compounds synthesized from 4-amino-6-arylmethyl-3-mercapto-1,2,4-triazin-5(4H)-ones, including those with 2,4-dichloro-5-fluorophenyl and 4-fluorophenyl groups, demonstrate promising antibacterial activities at concentrations around 10 µg/mL (Holla, Bhat, & Shetty, 2003).

Antimicrobial Agents

  • Several derivatives of 4-amino-6-(2-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol have been synthesized and tested for their antibacterial and antifungal activities. These compounds, including Nʹ-{4-[(3-chloro-4-fluorophenyl) amino]-6-[(-aryl) amino] -1, 3, 5-triazin-2-yl} isonicotinohydrazides and N2-(Aryl)-N4, N6-dipyrimidin-2-yl-1,3,5-triazine-2,4,6-triamines, showed considerable activity against various microorganisms (Baldaniya & Patel, 2009).

Synthesis of Novel Fluorinated Compounds

  • Novel fluorinated 1,5-disubstituted-1,3,5-triazepine-6,7-diones have been synthesized from this compound. These compounds, including Ru-complexes, exhibited potential activity against Cyclin-dependent kinase 2 (CDK2) in tumor cells (Bawazir & Rahman, 2020).

Anti-HIV and CDK2 Inhibition

  • Fluorine substituted 1,2,4-triazinones, derived from this compound, have shown significant activity as anti-HIV-1 and CDK2 inhibitors, demonstrating both anti-HIV and anticancer activities (Makki, Abdel-Rahman, & Khan, 2014).

Antithyroidal Agents

  • Derivatives of 1‐aryl‐2‐amino/hydrazino‐4‐phenyl‐1,6‐dihydro‐1,3,5‐triazine‐6‐thione, synthesized from related compounds, have shown appreciable antithyroidal activity, indicating potential medical applications (Prasad & Srivastava, 1993).

Antimicrobial and Antiviral Probes

  • Synthesis of new fluorinated 1,2,4-triazino[3,4-b][1,3,4]thiadiazolones from this compound has led to compounds with potential as antimicrobial agents and antiviral probes (Makki, Rahman, & Ali, 2015).

Synthesis of Antioxidant Agents

  • Novel fluorine substituted α-amino phosphonic acids containing 1,2,4-triazin-5-one moiety have been synthesized, showing potential as antioxidant agents (Makki, Abdel-Rahman, & Alharbi, 2018).

Properties

IUPAC Name

4-amino-2-(2-fluorophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4S/c10-6-4-2-1-3-5(6)7-12-8(11)14-9(15)13-7/h1-4,7H,(H4,11,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZLYGDJORBFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2NC(=S)NC(=N2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-6-(2-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 2
4-Amino-6-(2-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 3
Reactant of Route 3
4-Amino-6-(2-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 4
4-Amino-6-(2-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 5
4-Amino-6-(2-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 6
4-Amino-6-(2-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

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